![molecular formula C10H9ClN2O B189266 3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 887582-84-5](/img/structure/B189266.png)
3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized by several methods and has been investigated for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The exact mechanism of action of 3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been reported to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been reported to inhibit the activity of protein kinase C, a signaling pathway that is involved in cell growth and survival.
Biochemical and Physiological Effects:
3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a desirable effect in cancer treatment. This compound has also been reported to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases. However, this compound may also have some toxic effects on normal cells, which may limit its use in certain applications.
实验室实验的优点和局限性
3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several advantages as a research tool. It is relatively easy to synthesize and has been reported to have good yields and purity. This compound has also shown promising results in several areas of research, including cancer and neurodegenerative diseases. However, there are also some limitations associated with the use of this compound in lab experiments. It may have some toxic effects on normal cells, which may limit its use in certain applications. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. One area of interest is the development of more potent and selective analogs of this compound, which may have improved efficacy and reduced toxicity. Another area of interest is the investigation of the mechanism of action of this compound, which may provide insights into its potential applications in various areas of research. Additionally, this compound may be investigated for its potential applications in other areas of research, such as infectious diseases and inflammation.
合成方法
3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can be synthesized by several methods, including the reaction of 2-amino-3-cyano-4H-pyrido[1,2-a]pyrimidin-4-one with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-amino-3-cyano-4H-pyrido[1,2-a]pyrimidin-4-one with 2-chloroethyl isocyanate in the presence of a base such as triethylamine. These methods have been reported to yield 3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one with good yields and purity.
科学研究应用
3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has been investigated for its potential applications in various areas of scientific research. One of the main areas of interest is cancer research, where this compound has shown promising results as an anticancer agent. It has been reported to inhibit the growth of cancer cells in vitro and in vivo, and also to induce apoptosis (programmed cell death) in cancer cells. This compound has also been investigated for its potential applications in neurodegenerative diseases, where it has shown neuroprotective effects in animal models.
属性
CAS 编号 |
887582-84-5 |
|---|---|
产品名称 |
3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one |
分子式 |
C10H9ClN2O |
分子量 |
208.64 g/mol |
IUPAC 名称 |
3-(2-chloroethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H9ClN2O/c11-5-4-8-7-12-9-3-1-2-6-13(9)10(8)14/h1-3,6-7H,4-5H2 |
InChI 键 |
QCYFMWQTOLAYBC-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=C(C(=O)N2C=C1)CCCl |
规范 SMILES |
C1=CC2=NC=C(C(=O)N2C=C1)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol](/img/structure/B189183.png)
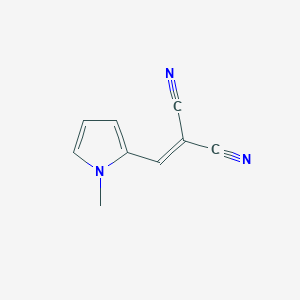
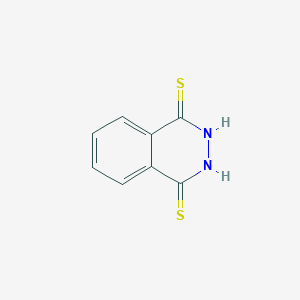
![2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B189188.png)
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B189189.png)
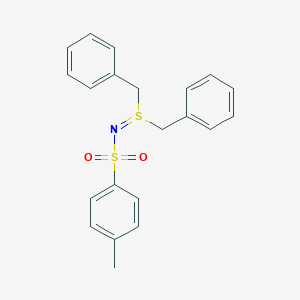
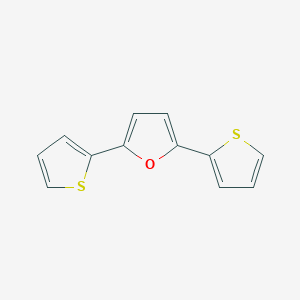
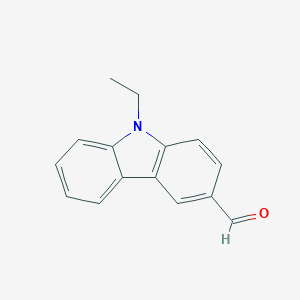

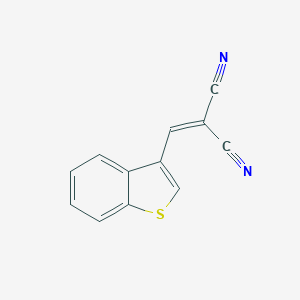


![9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide](/img/structure/B189206.png)
![7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B189208.png)